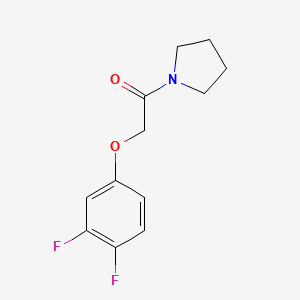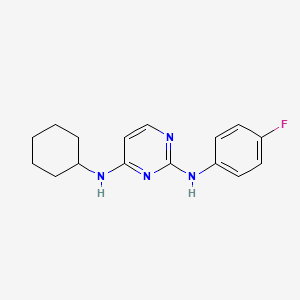
4-N-cyclohexyl-2-N-(4-fluorophenyl)pyrimidine-2,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-N-cyclohexyl-2-N-(4-fluorophenyl)pyrimidine-2,4-diamine is a small molecule inhibitor that has gained significant attention in recent years due to its potential as a therapeutic agent. This compound has been found to have a broad range of applications, including cancer treatment, diabetes management, and neurological disorders.
Mechanism of Action
The mechanism of action of 4-N-cyclohexyl-2-N-(4-fluorophenyl)pyrimidine-2,4-diamine is not fully understood, but it is believed to act by inhibiting several key enzymes and signaling pathways. In cancer cells, this compound has been shown to inhibit the activity of several kinases, including AKT and mTOR, which are involved in cell proliferation and survival. In diabetes research, 4-N-cyclohexyl-2-N-(4-fluorophenyl)pyrimidine-2,4-diamine has been found to activate AMP-activated protein kinase (AMPK), which is involved in glucose metabolism. In neurological research, this compound has been shown to inhibit the activity of several enzymes involved in neuroinflammation, including cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).
Biochemical and Physiological Effects:
4-N-cyclohexyl-2-N-(4-fluorophenyl)pyrimidine-2,4-diamine has been found to have several biochemical and physiological effects. In cancer cells, this compound has been shown to induce cell cycle arrest and apoptosis, leading to the inhibition of cell growth. In diabetes research, 4-N-cyclohexyl-2-N-(4-fluorophenyl)pyrimidine-2,4-diamine has been found to improve glucose tolerance and insulin sensitivity, leading to improved glycemic control. In neurological research, this compound has been shown to improve cognitive function and reduce neuroinflammation, leading to improved neurological outcomes.
Advantages and Limitations for Lab Experiments
One advantage of 4-N-cyclohexyl-2-N-(4-fluorophenyl)pyrimidine-2,4-diamine is its broad range of applications, making it a versatile compound for scientific research. Another advantage is its relatively low toxicity, making it a safer alternative to other compounds with similar applications. However, one limitation of this compound is its limited solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
Future Directions
There are several future directions for research on 4-N-cyclohexyl-2-N-(4-fluorophenyl)pyrimidine-2,4-diamine. One area of research is the development of more effective and efficient synthesis methods for this compound. Another area of research is the identification of more specific targets and pathways affected by this compound, which could lead to the development of more targeted therapies. Additionally, more research is needed to fully understand the long-term effects of this compound on various physiological systems, including the cardiovascular and immune systems.
Synthesis Methods
The synthesis of 4-N-cyclohexyl-2-N-(4-fluorophenyl)pyrimidine-2,4-diamine involves several steps. The starting material is cyclohexanone, which is converted to cyclohexylamine through reductive amination. The resulting cyclohexylamine is then reacted with 4-fluorobenzonitrile to form 4-fluorophenylcyclohexylamine. This intermediate is then reacted with 2,4-dichloropyrimidine in the presence of a base to yield 4-N-cyclohexyl-2-N-(4-fluorophenyl)pyrimidine-2,4-diamine.
Scientific Research Applications
4-N-cyclohexyl-2-N-(4-fluorophenyl)pyrimidine-2,4-diamine has been extensively studied for its potential as a therapeutic agent. In cancer research, this compound has been found to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer. It has also been shown to sensitize cancer cells to radiation therapy, making it a promising candidate for combination therapy. In diabetes research, 4-N-cyclohexyl-2-N-(4-fluorophenyl)pyrimidine-2,4-diamine has been found to improve glucose tolerance and insulin sensitivity in animal models. In neurological research, this compound has been shown to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease.
properties
IUPAC Name |
4-N-cyclohexyl-2-N-(4-fluorophenyl)pyrimidine-2,4-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19FN4/c17-12-6-8-14(9-7-12)20-16-18-11-10-15(21-16)19-13-4-2-1-3-5-13/h6-11,13H,1-5H2,(H2,18,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAHPRWNMCIHEMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC2=NC(=NC=C2)NC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19FN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

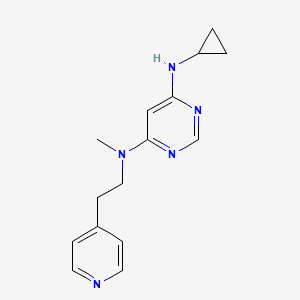
![4-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]-6-piperidin-1-ylpyrimidine](/img/structure/B6642993.png)
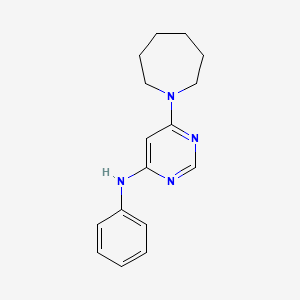
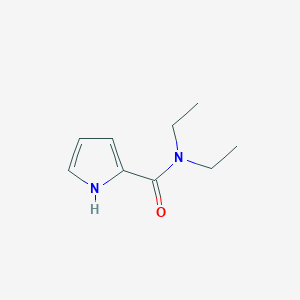
![4-N-[(2-chlorophenyl)methyl]-6-N-[2-(2-methoxyphenyl)ethyl]-2-methylpyrimidine-4,6-diamine](/img/structure/B6643019.png)
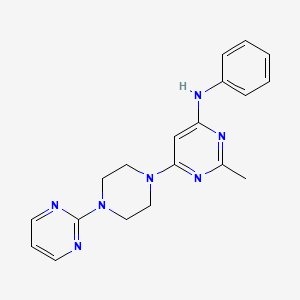
![4-N,6-N-bis[(2-methoxyphenyl)methyl]-2-methylpyrimidine-4,6-diamine](/img/structure/B6643026.png)

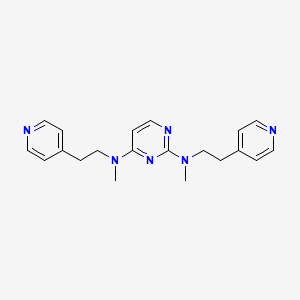
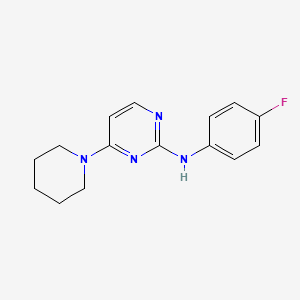
![4-N-[2-(4-fluorophenyl)ethyl]-6-methyl-2-N-[(4-methylphenyl)methyl]pyrimidine-2,4-diamine](/img/structure/B6643077.png)
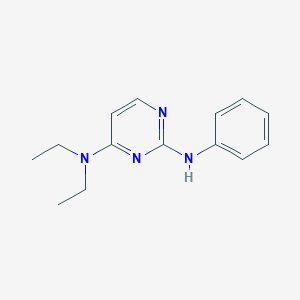
![Ethyl 4-[[4-(2,6-dimethylanilino)-6-methylpyrimidin-2-yl]amino]piperidine-1-carboxylate](/img/structure/B6643093.png)
